molecular formula C25H26F7N3OS B12861515 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea

Cat. No.: B12861515
M. Wt: 549.5 g/mol
InChI Key: JSUHMKCYAVUZCO-WOJBJXKFSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, is of interest for its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-bis(trifluoromethyl)aniline, 4-fluorophenylpyrrolidine, and isocyanates.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.

    Reaction Steps: The synthesis may involve multiple steps, including nucleophilic substitution, acylation, and thiourea formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated solvents, strong bases or acids, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of advanced materials, coatings, and agricultural chemicals.

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: Known for its use in genetic research and as a reagent in organic synthesis.

    N,N’-Disubstituted Thioureas: A class of compounds with diverse biological activities and applications in material science.

Uniqueness

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea stands out due to its unique structural features, such as the presence of trifluoromethyl groups and a pyrrolidine ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H26F7N3OS

Molecular Weight

549.5 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-1-[(2R)-2-(4-fluorophenyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]thiourea

InChI

InChI=1S/C25H26F7N3OS/c1-23(2,3)20(21(36)35-10-4-5-19(35)14-6-8-17(26)9-7-14)34-22(37)33-18-12-15(24(27,28)29)11-16(13-18)25(30,31)32/h6-9,11-13,19-20H,4-5,10H2,1-3H3,(H2,33,34,37)/t19-,20-/m1/s1

InChI Key

JSUHMKCYAVUZCO-WOJBJXKFSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCC[C@@H]1C2=CC=C(C=C2)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)(C)C(C(=O)N1CCCC1C2=CC=C(C=C2)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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